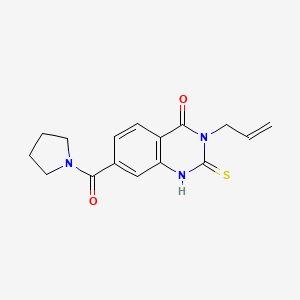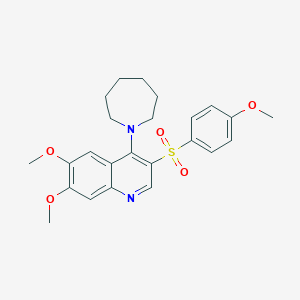
4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline is an organic compound with the molecular formula C26H31N2O5S It is a complex molecule that features a quinoline core substituted with various functional groups, including an azepane ring, methoxy groups, and a methoxyphenylsulfonyl group
科学的研究の応用
4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
準備方法
The synthesis of 4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols can replace the methoxy groups under appropriate conditions.
作用機序
The mechanism of action of 4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its binding affinity and specificity towards different biological macromolecules .
類似化合物との比較
4-(Azepan-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline can be compared with other similar compounds, such as:
4-(1-Azepanyl)-6,7-dimethoxy-3-[(4-methylphenyl)sulfonyl]quinoline: This compound has a similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline: Lacks the azepane ring, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.
特性
IUPAC Name |
4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-29-17-8-10-18(11-9-17)32(27,28)23-16-25-20-15-22(31-3)21(30-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWJGADRNIGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2832806.png)
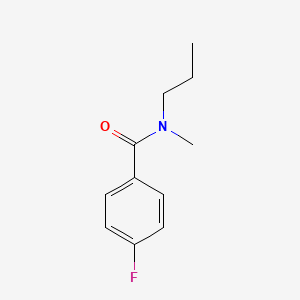
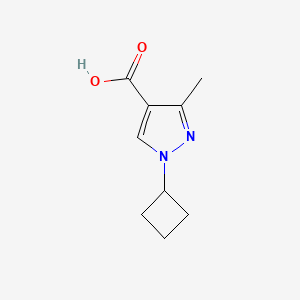
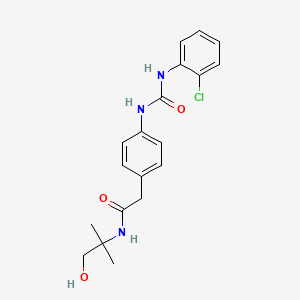
![ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2832811.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
![13-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2832814.png)
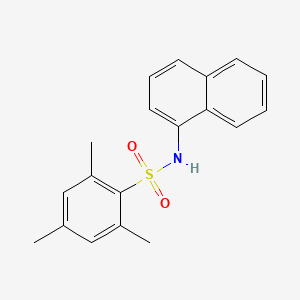
![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B2832818.png)

